6-ethyl-5-fluoro-N-methyl-N-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine
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Overview
Description
6-ethyl-5-fluoro-N-methyl-N-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-fluoro-N-methyl-N-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine typically involves multi-step organic synthesisCommon reagents used in these steps include halogenated intermediates, organometallic reagents, and various catalysts to facilitate coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-fluoro-N-methyl-N-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-ethyl-5-fluoro-N-methyl-N-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism by which 6-ethyl-5-fluoro-N-methyl-N-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group and is used in similar synthetic applications.
N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide: Contains similar structural motifs and is used in medicinal chemistry.
Uniqueness
6-ethyl-5-fluoro-N-methyl-N-({1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}methyl)pyrimidin-4-amine is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H21F4N5S |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
6-ethyl-5-fluoro-N-methyl-N-[[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C17H21F4N5S/c1-3-12-14(18)15(23-10-22-12)25(2)8-11-4-6-26(7-5-11)16-24-13(9-27-16)17(19,20)21/h9-11H,3-8H2,1-2H3 |
InChI Key |
XSLRKMLOWJXEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC(=CS3)C(F)(F)F)F |
Origin of Product |
United States |
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